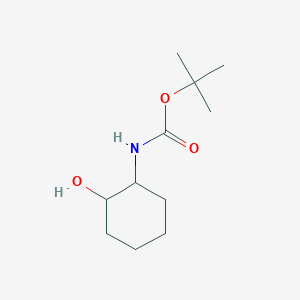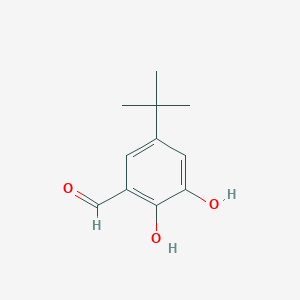
4-氨基丁烷-1,2-二醇
描述
4-Aminobutane-1,2-diol is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and industrial manufacturing. The compound is characterized by the presence of an amino group and two hydroxyl groups attached to a four-carbon chain. The research on this compound spans from its synthesis to its molecular structure and physical properties .
Synthesis Analysis
The synthesis of 4-Aminobutane-1,2-diol and its derivatives has been approached through different methodologies. One efficient synthesis route starts with d- or l-glucose as the starting material, leading to the enantiomers of 4-aminobutane-1,2,3-triol . Another study describes the synthesis of 2-alkyl-3,4-iminobutanoic acids, which are beta-amino acids related to 4-aminobutane-1,2-diol, using aspartic acid as a starting point . Additionally, a systems biocatalysis approach has been used for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, a compound closely related to 4-aminobutane-1,2-diol, by coupling an aldol reaction with a transamination process .
Molecular Structure Analysis
The molecular structure of 4-aminobutanol, a related compound to 4-aminobutane-1,2-diol, has been studied using Fourier-transform microwave spectrometry. The conformation of the molecule is stabilized by an intramolecular hydrogen bond from the alcohol proton to the amino nitrogen . An ab initio SCF study has also investigated the potential energy surface of 4-aminobutanol, revealing various intramolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of 4-aminobutane-1,2-diol derivatives has been explored in several studies. For instance, the synthesis of N-benzenesulfonyl-N,O isopropylidene derivatives of diastereoisomeric 1-(2-furyl)-2-aminobutane-1,3-diols involves the addition of furyllithium to protected threoninal derivatives . Moreover, the Michael addition reaction has been employed to synthesize 3-alkyl-4-aminobutanoic acids, which are structurally related to 4-aminobutane-1,2-diol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminobutane-1,2-diol and its analogs have been characterized in various studies. For example, the determination of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine involves a sensitive method that includes pre-column derivatization with 2,3-naphthalene dicarboxyaldehyde and fluorescence detection . This highlights the compound's reactivity with derivatizing agents and its detectability using fluorescence-based techniques.
科学研究应用
-
Scientific Field : This application falls under the field of Chemical Catalysis .
-
Methods of Application or Experimental Procedures : The researchers engineered a benzaldehyde lyase from sp. Herbiconiux SALV-R1 through directed evolution to achieve the coupling of 3-hydroxypropanal and formaldehyde . A carbonyl reductase and a transaminase were identified to catalyze reduction or transamination of 1,4-dihydroxybutan-2-one, a highly functionalized small ketone . The newly attained enzymatic hydroxymethylation and asymmetric reduction or transamination were then combined with the chemocatalytic hydration of acrolein in a one-pot process to synthesize optically pure 1,2,4-butanetriol and 2-aminobutane-1,4-diol from acrolein and formaldehyde .
-
Results or Outcomes : The researchers were able to synthesize 1,4-dihydroxybutan-2-one by coupling 3-hydroxypropanal and formaldehyde . After the successful synthesis of 1,4-dihydroxybutan-2-one, they synthesized 2-aminobutane-1,4-diol and 1,2,4-butanetriol . These results demonstrate a new way for sustainable synthesis of high value-added chemicals from C1 molecules and simple starting materials .
属性
IUPAC Name |
4-aminobutane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZSRJNMSIMAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558977 | |
| Record name | 4-Aminobutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobutane-1,2-diol | |
CAS RN |
83430-32-4 | |
| Record name | 4-Aminobutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-1,2-butanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



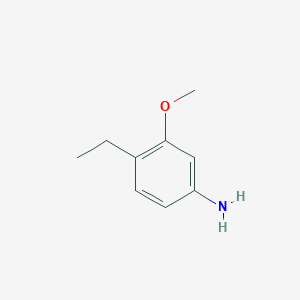
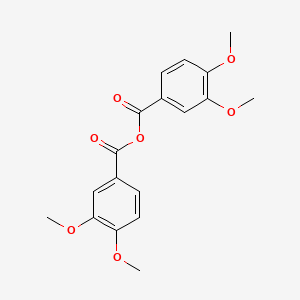
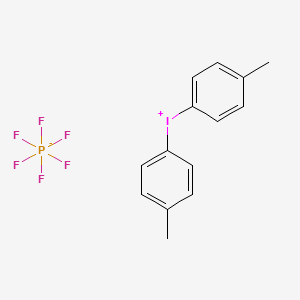
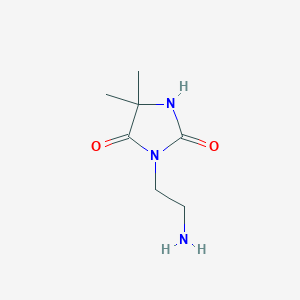
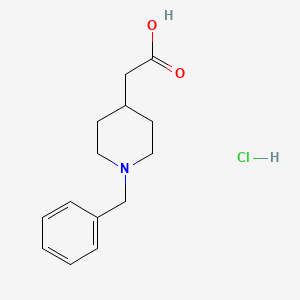
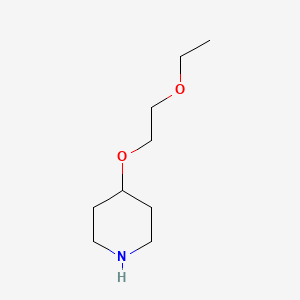
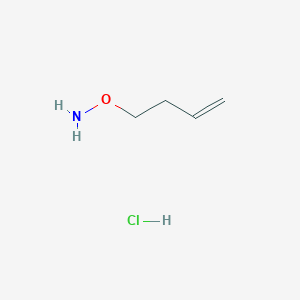
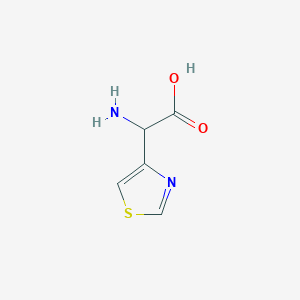
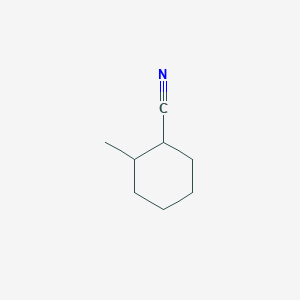
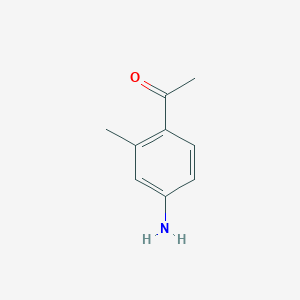
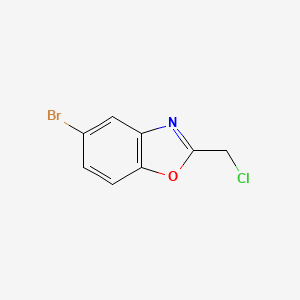
![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
